7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-
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Overview
Description
Scientific Research Applications
Anticancer and Antiviral Agents
A study highlights the synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, exhibiting significant cytotoxic activity against human tumor cell lines, including human colon carcinoma HT29 and human breast cancer MCF 7. Some compounds also showed promising antivirus activity against hepatitis-C virus, indicating their potential in therapeutic applications against cancer and viral infections (Faidallah, Khan, & Asiri, 2012).
Broad Biological Activities
Benzoxazole and its derivatives are known for their wide range of biological activities, including antidepressant, antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer effects. This versatile biological profile suggests their potential in developing new therapeutic agents (Lokwani, Nagori, Batra, Goyal, Gupta, & Singh, 2011).
Versatile Medicinal Chemistry
Oxazole-based compounds, closely related to benzoxazoles, show a broad spectrum of biological activities due to their ability to bind with various enzymes and receptors. This versatility in interaction makes them potent candidates for the treatment of a myriad of diseases, highlighting their significant development value and potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).
Photophysical Properties
Research into heteroaryl cyanoximes, including alpha-oximino-(2-benzoxazolyl)acetonitrile derivatives, has revealed their potential as blue emitters at room temperature. These findings are significant for applications in optoelectronic devices and light-emitting materials (Ilkun, Archibald, Barnes, Gerasimchuk, Biagioni, Silchenko, Gerasimchuk, & Nemykin, 2008).
Antimicrobial Agents
Compounds bearing the oxazine scaffold, related to benzoxazole, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).
Future Directions
Benzoxazole analogues are a privileged scaffold in biological chemistry and have been the subject of an increased number of investigations on benzoxazole-embedded pharmacological molecules . The distinct benzoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . This suggests that benzoxazole and its derivatives, including 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-, may have potential for future research and development in various fields.
Mechanism of Action
Target of Action
Benzoxazole compounds are known for their diverse biological applications . They have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole compounds have been found to target a wide range of metabolic pathways and cellular processes in disease pathology . .
Result of Action
The molecular and cellular effects of benzoxazole compounds can vary greatly depending on the specific compound and its targets. Some benzoxazole compounds have been found to exhibit antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFRGKNPYPVQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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